M7583 vs. Ibrutinib: Preserved ADCC Activity
M7583 preserves antibody-dependent cell-mediated cytotoxicity (ADCC), a critical mechanism for the efficacy of therapeutic antibodies like rituximab. In direct comparison, at clinically relevant concentrations, ibrutinib inhibited rituximab-mediated ADCC, whereas M7583 did not [1].
| Evidence Dimension | ADCC Inhibition |
|---|---|
| Target Compound Data | No inhibition of rituximab ADCC at clinically relevant concentrations |
| Comparator Or Baseline | Ibrutinib: Inhibited rituximab ADCC at clinically relevant concentrations |
| Quantified Difference | Qualitative difference: M7583 spares ADCC, ibrutinib inhibits ADCC |
| Conditions | In vitro ADCC lysis experiments using rituximab or an ADCC-incompetent rituximab analog |
Why This Matters
Preservation of ADCC may enhance combination therapy efficacy with monoclonal antibodies, a key consideration for researchers designing anti-tumor regimens.
- [1] Goodstal SM, Ma J, Lin J, Crandall T, Crowley L, Bender A, Iadevaia R, Clark A. M7583 Is a Highly Selective and Potent Second Generation BTK Inhibitor for Treatment of B-Cell Malignancies. Blood. 2017;130(Supplement 1):3845. doi:10.1182/blood.V130.Suppl_1.3845.3845. View Source
